Alrizomadlin

Catalog No.
S516659
CAS No.
1818393-16-6
M.F
C34H38Cl2FN3O4
M. Wt
642.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alrizomadlin

CAS Number

1818393-16-6

Product Name

Alrizomadlin

Molecular Formula

C34H38Cl2FN3O4

Molecular Weight

642.6 g/mol

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N

SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AA-115; AA 115; AA115; APG 115; APG115; APG-115.

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Description

The exact mass of the compound 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid is 641.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MDM2 Inhibitor

  • AA-115/APG-115 is being studied as a potential inhibitor of a protein called MDM2. ()
  • MDM2 plays a role in regulating the activity of another protein, p53, which is important for suppressing tumor growth.

Clinical Trials

  • Research is ongoing to determine if AA-115/APG-115 is safe and effective for treating cancer in humans.
  • Clinical trials are used to test the safety and efficacy of new drugs.

Alrizomadlin, also known as APG-115, is a novel small-molecule inhibitor designed to selectively target the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein. This compound plays a crucial role in destabilizing the p53-MDM2 complex, thereby promoting p53-mediated apoptosis in cancer cells. Alrizomadlin is orally active and has shown significant promise in preclinical studies, particularly in models of acute myeloid leukemia and myelodysplastic syndromes .

, including a 1,3-dipolar cycloaddition and a late-stage Davis–Beirut reaction. These methods allow for the efficient construction of the complex spirooxindole scaffold integral to the compound's structure. The synthetic route has been optimized for scalability, allowing for the production of multi-gram quantities necessary for further pharmacological studies .

Preclinical studies have demonstrated that Alrizomadlin exhibits potent anti-tumor activity by inducing apoptosis in cancer cells with wild-type p53. In xenograft models of acute myeloid leukemia and high-risk myelodysplastic syndromes, Alrizomadlin has been shown to enhance apoptosis and reduce tumor growth when administered alone or in combination with other agents like azacitidine . Its ability to activate p53-mediated pathways makes it a candidate for treating malignancies characterized by dysfunctional p53 signaling.

Alrizomadlin is currently under investigation as a therapeutic agent for various hematological malignancies, particularly those associated with p53 mutations or dysregulation. Its potential applications extend beyond acute myeloid leukemia and myelodysplastic syndromes to other cancers where MDM2 overexpression contributes to tumorigenesis. The ongoing clinical trials are assessing its efficacy both as a monotherapy and in combination with standard treatments .

Studies have focused on Alrizomadlin's interactions with MDM2 and its effects on downstream signaling pathways related to apoptosis. The compound's binding affinity for MDM2 has been characterized, revealing its capacity to effectively displace p53 from the MDM2 complex. Furthermore, pharmacokinetic analyses have been performed to understand its absorption, distribution, metabolism, and excretion characteristics in humans .

Several compounds share structural or functional similarities with Alrizomadlin, primarily targeting the p53-MDM2 interaction:

Comparison Table

CompoundMechanism of ActionUnique Features
AlrizomadlinInhibits p53-MDM2 interactionOral bioavailability; potent in hematological cancers
Nutlin-3Stabilizes p53 by inhibiting MDM2Established clinical use; less selective
RG7112Displaces p53 from MDM2Enhanced binding affinity; varied efficacy
MI-1061Targets MDM2 with different scaffoldFocus on metabolic stability

Alrizomadlin stands out due to its oral activity and specific targeting of certain malignancies resistant to conventional therapies. Its unique structural features contribute to its distinct pharmacological profile compared to other inhibitors in development.

Alrizomadlin, a novel MDM2 inhibitor that blocks the interaction of MDM2 and p53, features a complex spirocyclic framework that requires sophisticated synthetic methodologies [1] [2]. The core structure of Alrizomadlin contains a spirooxindole scaffold, which is assembled through a critical 1,3-dipolar cycloaddition reaction [5] [17]. This reaction represents a key step in the synthetic pathway, enabling the formation of multiple stereocenters in a single transformation.

The 1,3-dipolar cycloaddition step is particularly valuable because it creates multiple new bonds and stereocenters simultaneously, significantly enhancing synthetic efficiency [14] [17]. For Alrizomadlin specifically, this reaction produces a mixture of regioisomers, with the desired spirooxindole being isolated through precipitation from dichloromethane with approximately 30% yield [14] [17].

Table 1: Key Components in the Dipolar Cycloaddition for Alrizomadlin Synthesis

ComponentRoleContribution to Structure
NitrostyreneDipolarophileProvides aryl substituent and nitro group for further functionalization [14] [17]
L-serineAmino acid componentContributes to azomethine ylide formation [14] [15]
6-chloroisatinCarbonyl componentProvides the oxindole core with chloro substituent [14] [17]
MethanolSolventFacilitates reaction at reflux temperature [14]

The stereochemical outcome of this cycloaddition is crucial for the biological activity of Alrizomadlin [1] [17]. The reaction generates a complex molecule with four stereocenters embedded in a six-annulated ring system [17]. The specific spatial arrangement of these stereocenters determines how effectively the final compound will bind to its target protein, MDM2 [1] [4].

Research findings indicate that the dipolar cycloaddition step can be optimized by careful control of reaction temperature and solvent conditions [14] [15]. The reaction typically proceeds best under thermal conditions, with refluxing methanol providing sufficient energy to overcome the activation barrier while maintaining stereoselectivity [14] [17].

Davis–Beirut Reaction in Late-Stage Heterocyclic Annulation

The Davis–Beirut reaction represents a critical late-stage transformation in the synthesis of Alrizomadlin, enabling the formation of the indazole ring system through an intramolecular annulation process [6] [14]. This reaction, first reported by Kurth and Haddadin in 2005, is a nitrogen-nitrogen bond-forming heterocyclization that creates various types of 2H-indazoles and indazolones under both acidic and basic conditions [6] [17].

In the context of Alrizomadlin synthesis, the Davis–Beirut reaction serves as the final key step in the synthetic sequence, simultaneously accomplishing heterocyclic annulation and saponification of a methyl ester intermediate [14] [17]. The reaction proceeds through the formation of a carbanion intermediate under basic conditions, followed by intramolecular cyclization to form the indazole ring system [6] [14].

The mechanism of the Davis–Beirut reaction in the synthesis of Alrizomadlin involves several discrete steps [6] [14]. Initially, a base removes a hydrogen adjacent to the secondary amine group, creating a carbanion [6]. This carbanion then extracts an oxygen from the nitro group, which is subsequently protonated [6]. The newly formed hydroxyl group extracts the secondary amine's hydrogen, creating a negative charge on nitrogen and a protonated hydroxyl group [6]. Water is eliminated, forming a double bond with the previously negatively charged nitrogen atom [6] [14].

For Alrizomadlin specifically, the Davis–Beirut reaction is performed under mild conditions using potassium hydroxide in isopropanol at room temperature [14] [17]. This approach allows for the efficient formation of the desired heterocyclic structure without requiring harsh reaction conditions or specialized equipment [14] [17]. The reaction proceeds smoothly with very good yields, providing the racemic final product that can be subsequently resolved into its enantiomers [14] [17].

Table 2: Davis–Beirut Reaction Conditions for Alrizomadlin Synthesis

ParameterConditionFunction
BasePotassium hydroxidePromotes carbanion formation and facilitates cyclization [14] [17]
SolventIsopropanol/waterProvides suitable medium for reaction and solubilizes reagents [14]
TemperatureRoom temperatureAllows for controlled reaction progression [14] [17]
Reaction time16 hoursEnsures complete conversion to desired product [14]
WorkupCitric acid treatmentNeutralizes excess base and facilitates product isolation [14]

The Davis–Beirut reaction represents a powerful tool in heterocyclic chemistry, particularly for the construction of complex nitrogen-containing ring systems like those found in Alrizomadlin [6] [14]. Its application in the synthesis of Alrizomadlin demonstrates how classical heterocyclic chemistry can be leveraged to construct complex pharmaceutical compounds efficiently [14] [17].

Chiral Resolution Techniques for Enantiomeric Purification

The synthesis of Alrizomadlin initially produces a racemic mixture that requires subsequent chiral resolution to obtain the enantiomerically pure compound necessary for pharmaceutical applications [13] [14]. Chiral resolution, or enantiomeric resolution, is a critical process in stereochemistry for separating racemic mixtures into their constituent enantiomers [13] [16]. For Alrizomadlin, this step is essential as the biological activity is primarily associated with a specific enantiomer [1] [17].

Supercritical fluid chromatography (SFC) has emerged as the preferred method for the chiral resolution of Alrizomadlin [14] [17]. This technique utilizes supercritical carbon dioxide as the mobile phase, often modified with organic solvents, to achieve separation of enantiomers on chiral stationary phases [16]. SFC offers several advantages over traditional liquid chromatography, including faster separation times, reduced solvent consumption, and enhanced resolution of closely related compounds [16].

For Alrizomadlin specifically, chiral SFC is employed following the Davis–Beirut reaction to separate the racemic mixture into its constituent enantiomers [14] [17]. The process typically utilizes polysaccharide-based chiral stationary phases, which have demonstrated excellent selectivity for the separation of spirooxindole compounds similar to Alrizomadlin [16].

Table 3: Chiral Resolution Parameters for Alrizomadlin Purification

ParameterSpecificationSignificance
TechniqueChiral SFCProvides efficient separation with reduced solvent usage [14] [16]
Stationary PhasePolysaccharide-basedOffers high selectivity for spirooxindole compounds [16]
Mobile PhaseSupercritical CO₂ with modifiersEnables rapid separation with high resolution [16]
DetectionUV and/or mass spectrometryAllows precise identification of separated enantiomers [16]
ScalePreparativeCapable of processing multi-gram quantities [14] [16]

Alternative approaches to chiral resolution have also been explored for compounds structurally related to Alrizomadlin [13] [16]. These include crystallization of diastereomeric salts, which involves converting the racemic mixture to a pair of diastereomeric derivatives by reacting with chiral resolving agents [13]. The derivatives are then separated by conventional crystallization and converted back to the enantiomers by removal of the resolving agent [13]. Common chiral derivatizing agents include tartaric acid and the amine brucine [13].

Research findings indicate that the efficiency of chiral resolution for Alrizomadlin can be optimized through careful selection of chromatographic conditions [14] [16]. Factors such as the choice of chiral stationary phase, mobile phase composition, temperature, and pressure all significantly impact the resolution and throughput of the separation process [16]. For large-scale production, these parameters must be carefully balanced to achieve both high enantiomeric purity and acceptable process economics [14] [16].

Scalability Challenges in Multi-Gram Production

The transition from laboratory-scale synthesis to multi-gram production of Alrizomadlin presents numerous challenges that must be addressed to ensure efficient and economical manufacturing [14] [22]. These challenges span various aspects of the synthetic process, including reaction optimization, purification strategies, and process safety considerations [14] [24].

One of the primary challenges in scaling up the production of Alrizomadlin relates to the 1,3-dipolar cycloaddition step [14] [15]. While this reaction proceeds efficiently at laboratory scale, maintaining consistent stereoselectivity and yield during scale-up requires careful control of reaction parameters [14] [15]. Temperature gradients, mixing efficiency, and heat transfer become increasingly important considerations as reaction volumes increase [14] [24].

For the synthesis of compounds structurally related to Alrizomadlin, researchers have successfully scaled up production to more than 25 grams per batch without significantly affecting yield [14] [17]. This achievement demonstrates the feasibility of multi-gram production, though further optimization would be necessary for commercial-scale manufacturing [14] [22].

Table 4: Scalability Challenges and Solutions in Alrizomadlin Production

ChallengeImpactPotential Solution
Stereoselectivity maintenanceAffects product purity and biological activity [14] [17]Precise temperature control and optimized mixing strategies [14] [24]
Regioisomer separationReduces overall yield and complicates purification [14] [15]Development of selective crystallization procedures [14]
Chiral resolution efficiencyDetermines final product purity [14] [16]Optimization of SFC parameters and exploration of continuous processing [16]
Reagent costsAffects economic viability of production [14] [24]Identification of alternative, more economical reagents and catalysts [24]
Process safetyCritical for large-scale operations [14] [22]Thorough risk assessment and implementation of appropriate engineering controls [22]

The Davis–Beirut reaction, while proceeding smoothly at laboratory scale, also presents challenges during scale-up [14] [17]. The exothermic nature of the reaction necessitates careful temperature control to prevent runaway reactions and ensure consistent product quality [14]. Additionally, the handling and disposal of large quantities of basic reaction media require appropriate engineering controls and waste management strategies [14] [22].

Research findings indicate that the development of a scalable process for Alrizomadlin production benefits from a holistic approach that considers the entire synthetic sequence rather than optimizing individual steps in isolation [14] [24]. By evaluating the process as a whole, opportunities for streamlining operations, reducing solvent usage, and improving overall efficiency can be identified [14] [24].

Alrizomadlin demonstrates exceptional binding affinity for Mouse Double Minute 2 homolog protein, establishing it as one of the most potent antagonists of the Mouse Double Minute 2 homolog-p53 protein-protein interaction. Comprehensive thermodynamic analyses have revealed that alrizomadlin binds to Mouse Double Minute 2 homolog with a half maximal inhibitory concentration value of 3.8 ± 1.1 nanomolar [1]. The dissociation constant of binding affinity between alrizomadlin and Mouse Double Minute 2 homolog has been determined to be less than 1 nanomolar, indicating an exceptionally high binding affinity [1] [2].
The relationship between half maximal inhibitory concentration and dissociation constant values for alrizomadlin follows established thermodynamic principles. The dissociation constant represents the intrinsic binding affinity independent of enzyme concentration, while the half maximal inhibitory concentration is an operational parameter that describes the effective concentration required for 50% inhibition [3] [4]. For alrizomadlin, the half maximal inhibitory concentration value of 3.8 nanomolar closely approximates the dissociation constant of less than 1 nanomolar, suggesting minimal interference from experimental conditions and confirming the compound's exceptional potency [3].

Cellular potency assessments demonstrate that alrizomadlin maintains its high affinity in biologically relevant contexts. In SJSA-1 osteosarcoma cells, which harbor wild-type p53 and amplified Mouse Double Minute 2 homolog, alrizomadlin exhibits a half maximal inhibitory concentration of 60 nanomolar for growth inhibition [1] [5]. Across diverse cancer cell lines expressing wild-type p53, alrizomadlin demonstrates dose-dependent inhibitory effects with half maximal inhibitory concentration values ranging from 26.8 nanomolar in MOLM-13 acute myeloid leukemia cells to 315.6 nanomolar in OCI-AML-3 cells [6] [7].

The thermodynamic stability of the alrizomadlin-Mouse Double Minute 2 homolog interaction has been characterized through isothermal titration calorimetry studies, revealing favorable binding enthalpies that contribute to the overall binding affinity [8]. The binding interaction is primarily enthalpy-driven, consistent with the formation of specific intermolecular contacts within the Mouse Double Minute 2 homolog hydrophobic binding pocket [8]. These thermodynamic parameters distinguish alrizomadlin from earlier Mouse Double Minute 2 homolog inhibitors and contribute to its superior pharmacological profile [2].

X-ray Crystallography of Mouse Double Minute 2 Homolog-Alrizomadlin Complexes

While specific X-ray crystallographic structures of Mouse Double Minute 2 homolog bound to alrizomadlin have not been deposited in public databases, structural analyses of related Mouse Double Minute 2 homolog inhibitor complexes provide critical insights into the binding mode of alrizomadlin. The binding mechanism of alrizomadlin can be inferred from crystallographic studies of Mouse Double Minute 2 homolog in complex with p53 peptides and structurally related spirooxindole inhibitors [9] [10].

The Mouse Double Minute 2 homolog protein contains a well-characterized hydrophobic binding cleft that accommodates the p53 transactivation domain [9] [11]. This binding pocket is formed by three distinct hydrophobic sub-pockets, designated according to the p53 amino acid residues that occupy them: the leucine-26 pocket, the tryptophan-23 pocket, and the phenylalanine-19 pocket [12] [11]. Crystal structures of Mouse Double Minute 2 homolog-p53 peptide complexes reveal that p53 residues phenylalanine-19, tryptophan-23, and leucine-26 form critical hydrophobic contacts within this cleft [9] [11].

Alrizomadlin, as a member of the spirooxindole class of Mouse Double Minute 2 homolog inhibitors, is designed to mimic the binding mode of the p53 peptide [2] [13]. Structural studies of related compounds, including brigimadlin, demonstrate that the spirooxindole scaffold effectively occupies the tryptophan-23 pocket, while additional substituents extend into the leucine-26 and phenylalanine-19 pockets [12] [14]. The indolinone group of these inhibitors forms hydrogen bonds with the backbone carbonyl of leucine-54 in Mouse Double Minute 2 homolog, mimicking interactions observed in the p53 complex [12].

The binding mode of alrizomadlin involves the formation of an amphipathic interaction within the Mouse Double Minute 2 homolog hydrophobic cleft [11]. The compound adopts a conformation that allows optimal complementarity with the three sub-pockets, achieving binding affinity that exceeds that of the natural p53 peptide [2]. Critical structural features include halogenated aromatic rings that engage in π-π interactions with histidine-96 in Mouse Double Minute 2 homolog, and cyclopropylmethyl groups that occupy the phenylalanine-19 pocket [12] [13].

Molecular dynamics simulations of Mouse Double Minute 2 homolog-alrizomadlin complexes have provided additional structural insights into the binding mechanism [15] [8]. These computational studies reveal that alrizomadlin induces minimal conformational changes in the Mouse Double Minute 2 homolog protein upon binding, consistent with the compound's design as a p53 peptide mimetic [15]. The binding interaction is characterized by extensive hydrophobic contacts and specific hydrogen bonding networks that contribute to the exceptional binding affinity observed experimentally [8].

Allosteric Effects on p53 Ubiquitination Pathways

Alrizomadlin exerts profound allosteric effects on p53 ubiquitination pathways through its inhibition of the Mouse Double Minute 2 homolog-p53 interaction. The disruption of this protein-protein interaction triggers a cascade of molecular events that fundamentally alters p53 stability and cellular signaling networks [1] [16].

Under normal cellular conditions, Mouse Double Minute 2 homolog functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation [17] [11]. The Mouse Double Minute 2 homolog protein contains a RING domain that facilitates the transfer of ubiquitin moieties to specific lysine residues in p53, marking the tumor suppressor protein for degradation [18]. Alrizomadlin treatment disrupts this ubiquitination mechanism by preventing Mouse Double Minute 2 homolog from accessing its p53 substrate [1] [19].

The allosteric consequences of alrizomadlin binding extend beyond simple competitive inhibition. Studies demonstrate that alrizomadlin treatment leads to increased Mouse Double Minute 2 homolog protein levels, creating a negative feedback loop characteristic of p53 pathway activation [1] [20]. This phenomenon occurs because Mouse Double Minute 2 homolog itself is a transcriptional target of p53, and the stabilization of p53 by alrizomadlin results in enhanced Mouse Double Minute 2 homolog transcription [20] [21].

Phosphorylation-dependent regulatory mechanisms also contribute to the allosteric effects of alrizomadlin on p53 ubiquitination. Under DNA damage conditions, ataxia telangiectasia mutated kinase mediates phosphorylation of Mouse Double Minute 2 homolog at serine-395, promoting a conformational change that facilitates interaction with p53 messenger ribonucleic acid rather than p53 protein [16] [22]. This phosphorylation event, combined with alrizomadlin treatment, synergistically enhances p53 stabilization and pathway activation [16].

The Mouse Double Minute 4 protein also participates in the allosteric regulation of p53 ubiquitination following alrizomadlin treatment [16] [11]. Mouse Double Minute 4 lacks intrinsic E3 ligase activity but can heterodimerize with Mouse Double Minute 2 homolog to modulate ubiquitination specificity [18] [11]. Alrizomadlin treatment alters the dynamics of Mouse Double Minute 2 homolog-Mouse Double Minute 4 complex formation, redirecting ubiquitin ligase activity away from p53 toward Mouse Double Minute 2 homolog and Mouse Double Minute 4 themselves [16] [18].

Post-translational modifications of p53 are also affected by alrizomadlin treatment through allosteric mechanisms. Acetylation of p53 at multiple lysine residues in the DNA-binding and oligomerization domains is enhanced following alrizomadlin treatment, potentiating DNA binding and transcriptional activity [23] [24]. These modifications create a positive feedback loop that amplifies p53 function beyond what would be expected from simple stabilization alone [23].

Transcriptional Activation Dynamics of p53-Dependent Genes

Alrizomadlin treatment triggers rapid and extensive transcriptional activation of p53-dependent genes through mechanisms that involve both direct and indirect regulatory pathways. Global run-on sequencing analyses have revealed that alrizomadlin-mediated Mouse Double Minute 2 homolog inhibition leads to p53-dependent transcriptional activation of hundreds of genomic loci within one hour of treatment, prior to significant increases in total p53 protein levels [20].

The transcriptional response to alrizomadlin treatment demonstrates distinct kinetic phases that reflect the complex regulatory networks controlled by p53 [21] [20]. Early response genes, including cyclin-dependent kinase inhibitor 1A (p21), Mouse Double Minute 2 homolog, and p53-induced protein 3, show greater than six-fold increases in transcription within the first hour of alrizomadlin treatment [20] [1]. This rapid activation occurs through the unmasking of p53 transactivation domains that are normally sequestered by Mouse Double Minute 2 homolog binding [20].

The p53 transcriptional program activated by alrizomadlin encompasses genes involved in multiple cellular processes, including cell cycle arrest, apoptosis, DNA repair, and metabolic regulation [21] [23]. Canonical p53 target genes such as cyclin-dependent kinase inhibitor 1A, BCL2 binding component 3 (also known as PUMA), BAX, and NOXA are robustly activated following alrizomadlin treatment [21] [25]. The transcriptional activation of these genes follows a hierarchical pattern, with different genes showing distinct sensitivities to p53 levels and duration of activation [21].

Chromatin modifications play crucial roles in the transcriptional activation dynamics induced by alrizomadlin [23] [26]. p53 recruits histone acetyltransferases such as CREB-binding protein and p300 to target gene promoters, leading to acetylation of histone H3 at lysine-27 and other activating marks [23] [26]. These chromatin modifications create a permissive environment for transcriptional elongation and contribute to the sustained activation of p53 target genes [23].

Enhancer ribonucleic acid production represents another important aspect of the transcriptional response to alrizomadlin [20]. Global run-on sequencing reveals widespread activation of enhancer-derived ribonucleic acids arising from p53 response elements throughout the genome [20]. These enhancer ribonucleic acids facilitate long-range chromatin interactions and contribute to the coordinated activation of p53 target gene networks [20].

The transcriptional repression observed following alrizomadlin treatment occurs primarily through indirect mechanisms [20] [21]. Many cell cycle genes are repressed through the p53-p21-retinoblastoma protein-E2F4 pathway, which represents a highly conserved mechanism for cell cycle control [21] [20]. Additionally, p53-induced microribonucleic acids, particularly microribonucleic acid-34a, contribute to the post-transcriptional repression of numerous target genes involved in cell proliferation and survival [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

641.2223403 g/mol

Monoisotopic Mass

641.2223403 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15QAU0SI9J

Dates

Last modified: 08-15-2023
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development

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